![molecular formula C20H16N2O3S B5180340 4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one](/img/structure/B5180340.png)
4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one
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Overview
Description
4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one is a synthetic organic compound that belongs to the class of benzoxazinones. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, which includes a quinoline moiety and a benzoxazinone core, suggests it may have interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Benzoxazinone Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the Quinoline Moiety: The quinoline group can be introduced via nucleophilic substitution reactions, often using quinoline derivatives and suitable leaving groups.
Final Assembly: The final step involves coupling the quinoline moiety with the benzoxazinone core, often using reagents like coupling agents or catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of such compounds typically involves optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include:
Batch or Continuous Flow Processes: Depending on the scale, batch processes or continuous flow chemistry can be employed.
Purification Techniques: Techniques such as crystallization, chromatography, and recrystallization are used to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their corresponding reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can modify the quinoline or benzoxazinone moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenated compounds, organometallic reagents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while substitution reactions could introduce various functional groups into the molecule.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use as a probe or ligand in biological studies.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial, anticancer, or anti-inflammatory activities.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity. The quinoline moiety might intercalate with DNA or inhibit specific enzymes, while the benzoxazinone core could interact with other molecular targets.
Comparison with Similar Compounds
Similar Compounds
4-Methyl-1,4-benzoxazin-3-one: Lacks the quinoline moiety, potentially less biologically active.
6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one: Similar structure but without the methyl group, which might affect its chemical properties.
Uniqueness
The presence of both the quinoline and benzoxazinone moieties in 4-Methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one makes it unique, potentially offering a combination of biological activities not seen in simpler analogs.
Properties
IUPAC Name |
4-methyl-6-(2-quinolin-2-ylsulfanylacetyl)-1,4-benzoxazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16N2O3S/c1-22-16-10-14(6-8-18(16)25-11-20(22)24)17(23)12-26-19-9-7-13-4-2-3-5-15(13)21-19/h2-10H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BRQUWAJDDFGUCU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)COC2=C1C=C(C=C2)C(=O)CSC3=NC4=CC=CC=C4C=C3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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